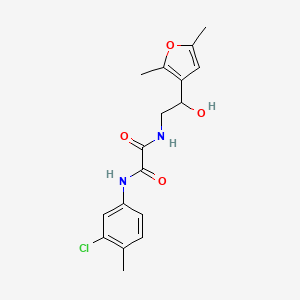

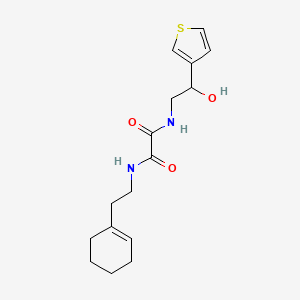

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as CHEO, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHEO is a synthetic compound that belongs to the class of oxalamide derivatives, and it has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Chemical Properties

Copper-Catalyzed Coupling Reactions : A study by De, Yin, and Ma (2017) demonstrated that Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide is an effective catalyst system for the Goldberg amidation, utilizing less reactive (hetero)aryl chlorides. This system showed versatility across various (hetero)aryl chlorides and a range of aromatic and aliphatic primary amides, yielding good to excellent results. This catalytic system also enabled the arylation of lactams and oxazolidinones, demonstrating its broad applicability in chemical synthesis (De, Yin, & Ma, 2017).

Synthesis of Di- and Mono-Oxalamides : Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method involves the classical Meinwald rearrangement and a new rearrangement sequence, providing a high-yielding and operationally simple methodology for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Biological and Catalytic Applications

Polyamine Catabolism in Cancer Therapy : Ha et al. (1997) explored the role of N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue, in inducing programmed cell death (PCD) in cancer cells. The study highlighted the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) by CPENSpm in sensitive cells, suggesting a novel mechanism for selective cytotoxic activity through oxidative stress induced by polyamine catabolism (Ha, Woster, Yager, & Casero, 1997).

Organocatalysis in Asymmetric Reactions : Sathapornvajana and Vilaivan (2007) synthesized N-(2-Hydroxyphenyl)-prolinamides to introduce an additional hydrogen bonding site to the prolinamide structure, enhancing its effectiveness as an organocatalyst for asymmetric aldol reactions. The study demonstrated significant improvements in yields, diastereoselectivities, and enantioselectivities in these reactions, highlighting the potential of these compounds in asymmetric synthesis (Sathapornvajana & Vilaivan, 2007).

properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c19-14(13-7-9-22-11-13)10-18-16(21)15(20)17-8-6-12-4-2-1-3-5-12/h4,7,9,11,14,19H,1-3,5-6,8,10H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLXDTQCEOSEAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2932455.png)

![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)

![2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2932462.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2932470.png)